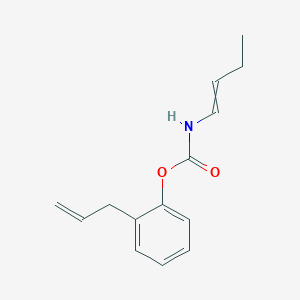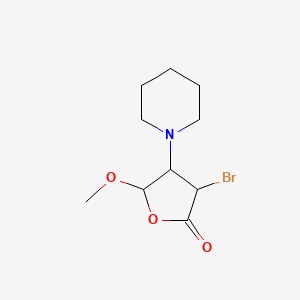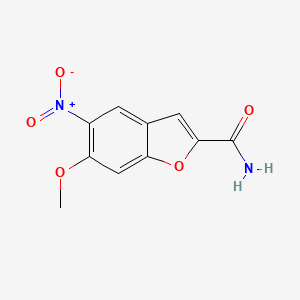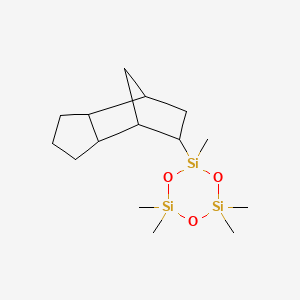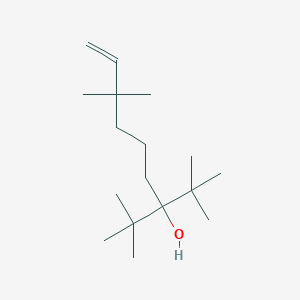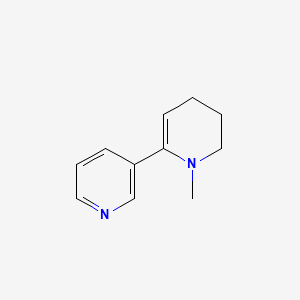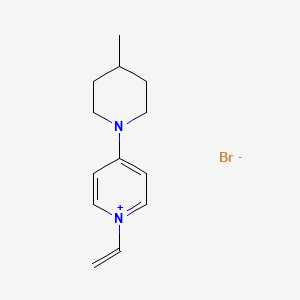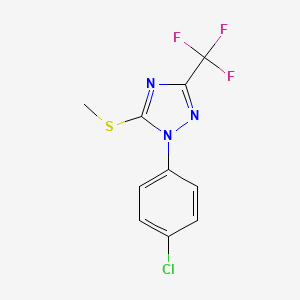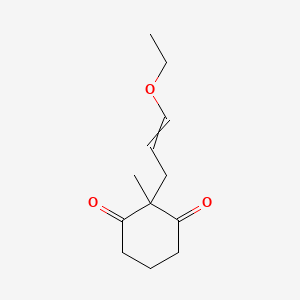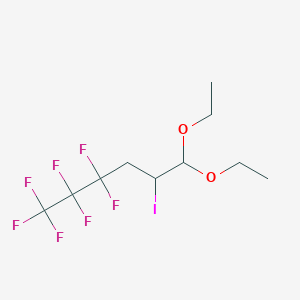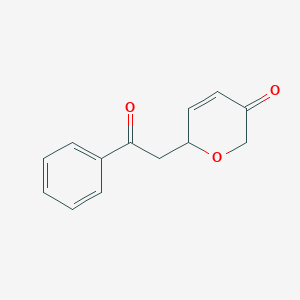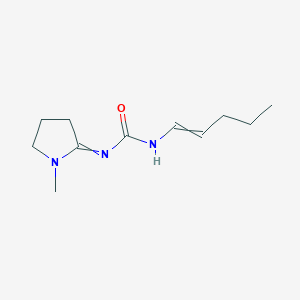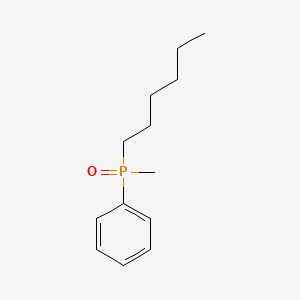
Hexyl(methyl)oxo(phenyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl(methyl)oxo(phenyl)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a hexyl group, a methyl group, an oxo group, and a phenyl group attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl(methyl)oxo(phenyl)-lambda~5~-phosphane typically involves the reaction of hexylphosphonic dichloride with phenylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
HexylPCl2+PhMgBr→Hexyl(methyl)oxo(phenyl)-lambda 5 -phosphane
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexyl(methyl)oxo(phenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific ligands to facilitate the reaction.
Major Products
Oxidation: Phosphine oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phosphane derivatives.
Scientific Research Applications
Hexyl(methyl)oxo(phenyl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Hexyl(methyl)oxo(phenyl)-lambda~5~-phosphane involves its interaction with specific molecular targets. The compound can act as a ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The pathways involved often include coordination to transition metals, activation of substrates, and subsequent product formation.
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonic acid: Contains a phenyl group attached to a phosphonic acid moiety.
Hexylphosphonic acid: Contains a hexyl group attached to a phosphonic acid moiety.
Methylphosphonic acid: Contains a methyl group attached to a phosphonic acid moiety.
Uniqueness
Hexyl(methyl)oxo(phenyl)-lambda~5~-phosphane is unique due to the combination of hexyl, methyl, oxo, and phenyl groups attached to the phosphorus atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in catalysis, material science, and pharmaceuticals.
Properties
CAS No. |
89438-79-9 |
|---|---|
Molecular Formula |
C13H21OP |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
[hexyl(methyl)phosphoryl]benzene |
InChI |
InChI=1S/C13H21OP/c1-3-4-5-9-12-15(2,14)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3 |
InChI Key |
OVYBMUHYHOVDQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCP(=O)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


